Ethyl (3-hydroxypropyl) carbonate
Description
Overview of Organic Carbonate Chemistry and its Research Significance
Organic carbonates are a class of compounds characterized by a carbonate group—a carbon atom double-bonded to one oxygen and single-bonded to two other oxygen atoms, which are in turn connected to organic substituents. wikipedia.org These compounds can be broadly categorized into linear carbonates, such as dimethyl carbonate and diethyl carbonate, and cyclic carbonates, like ethylene (B1197577) carbonate and propylene (B89431) carbonate. researchgate.net
The significance of organic carbonate chemistry in modern research is multifaceted. They are recognized as green solvents and reagents due to their low toxicity and biodegradability, offering sustainable alternatives to more hazardous chemicals. rsc.orgrsc.orgresearchgate.net Their applications are diverse, ranging from being electrolytes in lithium-ion batteries and solvents in organic synthesis to their use in the production of polymers and fine chemicals. rsc.orgrsc.orgresearchgate.net The industrial-scale production of compounds like dimethyl carbonate has further propelled their use as safer alternatives to toxic reagents like phosgene. acs.org Research in this field is also driven by the potential to utilize carbon dioxide, a greenhouse gas, as a feedstock for the synthesis of valuable organic carbonates. researchgate.net
Position of Hydroxyalkyl Carbonates within the Organic Carbonate Landscape
Within the extensive family of organic carbonates, hydroxyalkyl carbonates represent a specific and functionally rich subclass. These compounds are distinguished by the presence of at least one hydroxyl (-OH) group on the alkyl chain attached to the carbonate moiety. This dual functionality of a carbonate ester and an alcohol group within the same molecule imparts unique chemical reactivity and properties.
The hydroxyl group can participate in a variety of chemical reactions, such as esterification, etherification, and polymerization, while the carbonate group can undergo transformations like transesterification or decarboxylation. This makes hydroxyalkyl carbonates valuable intermediates in organic synthesis. rsc.org For instance, they can serve as precursors for the synthesis of other important chemicals or as monomers for the creation of functional polymers. The presence of the hydroxyl group can also influence the physical properties of the carbonate, such as its solubility and boiling point.
Rationale for Dedicated Academic Inquiry into Ethyl (3-hydroxypropyl) carbonate
The specific structure of this compound, featuring an ethyl group on one side of the carbonate and a 3-hydroxypropyl group on the other, makes it a subject of targeted academic and industrial interest. Research into this particular molecule is driven by its potential role as an intermediate in chemical synthesis and as a building block for more complex molecules.
One area of investigation involves its formation as a co-product or intermediate in the synthesis of dialkyl carbonates. For example, in the production of diethyl carbonate from 1,3-dioxan-2-one (B34567) and ethanol (B145695), this compound is formed as a significant byproduct. google.com Understanding the reaction mechanisms and conditions that favor or suppress its formation is crucial for optimizing the synthesis of the desired dialkyl carbonate.
Furthermore, the bifunctional nature of this compound makes it a candidate for the synthesis of specialized polymers and other functional materials. The hydroxyl group allows for further chemical modification, enabling the incorporation of this carbonate structure into larger molecular architectures. Academic inquiry into its reactivity and potential applications contributes to the broader development of novel materials and sustainable chemical processes.
Structure
3D Structure
Properties
CAS No. |
62502-19-6 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-2-9-6(8)10-5-3-4-7/h7H,2-5H2,1H3 |
InChI Key |
SATDNKJMSINBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Hydroxypropyl Carbonate
Direct Synthesis Pathways
Direct synthesis methods offer a straightforward approach to producing ethyl (3-hydroxypropyl) carbonate. These routes primarily involve transesterification and are characterized by efforts to optimize reaction conditions and catalytic systems.
Transesterification Routes for this compound Formation
Transesterification is a key reaction for the synthesis of this compound. This process typically involves the reaction of a carbonate source with 1,3-propanediol (B51772) in the presence of a catalyst.
The optimization of reactants and their stoichiometric ratios is crucial for maximizing the yield and selectivity of this compound. In one documented process, the reaction of 1,3-dioxan-2-one (B34567) with ethanol (B145695) was investigated. google.com The conversion of 1,3-dioxan-2-one was found to be 53.6%, with a selectivity of 19.1% towards this compound. google.com This highlights the importance of controlling the molar ratio of reactants to influence the reaction equilibrium and product distribution. For instance, in the synthesis of other carbonates, adjusting the molar ratio of alcohol to the carbonate source has been shown to shift the equilibrium and favor the desired product. mdpi.com
Table 1: Reaction Parameters for this compound Synthesis via Transesterification
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Conversion of 1,3-dioxan-2-one (%) | Selectivity to this compound (%) |
| 1,3-dioxan-2-one | Ethanol | Not specified | 150 | 53.6 | 19.1 |
Data from a specific patent example illustrating the synthesis. google.com
The choice of catalyst is a critical factor in the transesterification process. While specific catalysts for the direct synthesis of this compound are not extensively detailed in the provided context, related transesterification reactions for similar carbonates offer insights into potentially effective catalytic systems. For the synthesis of other dialkyl carbonates, catalysts based on zinc, magnesium, lead, or calcium have been shown to be effective. google.com These can be in the form of powders, oxides, hydroxides, or salts. google.com In the synthesis of ethyl methyl carbonate, calcined Ca-Al hydrotalcite has demonstrated high catalytic activity. acs.org Lanthanum compounds have also been employed as transesterification catalysts for producing bis(3-hydroxypropyl) terephthalate (B1205515). google.com Furthermore, the synthesis of dimethyl carbonate from propylene (B89431) carbonate and methanol (B129727) has been successfully catalyzed by CeO2-La2O3 mixed oxides. mdpi.com These examples suggest that a range of metal-based catalysts could be applicable and effective for the synthesis of this compound.
Alternative Synthetic Strategies for Hydroxyalkyl Carbonates
Beyond direct transesterification, alternative synthetic routes are being explored to produce hydroxyalkyl carbonates, which are structurally related to this compound. These methods often focus on green chemistry principles, such as the use of carbon dioxide as a feedstock.
The utilization of carbon dioxide (CO2) as a C1 source for the synthesis of cyclic carbonates is a significant area of research. sci-hub.se This approach is considered environmentally friendly and involves the reaction of CO2 with epoxides. sci-hub.sersc.org Various catalytic systems have been developed to facilitate this transformation under mild conditions, including hydroxyl-functionalized ionic liquids and poly(ionic liquids). sci-hub.sersc.orgbohrium.com These catalysts have shown high efficiency and selectivity for the formation of cyclic carbonates. rsc.org The presence of hydroxyl groups on the catalyst is believed to promote the reaction by activating the epoxide ring through hydrogen bonding. sci-hub.se While this method directly produces cyclic carbonates, subsequent reaction with ethanol could potentially yield this compound.
Table 2: Catalytic Systems for CO2 Fixation into Cyclic Carbonates
| Catalyst Type | Key Features | Reaction Conditions | Yield (%) |
| Hydroxyl-functionalized protic ionic liquids | Metal/halogen/cocatalyst/solvent-free | 1 bar CO2, 60°C | Excellent |
| Hydroxyl-functionalized poly(ionic liquids) | No co-catalyst or organic solvent | Not specified | ~99 |
| MCM-41 supported dual imidazolium (B1220033) ionic liquids | Heterogeneous catalyst | Not specified | High |
Data compiled from studies on the synthesis of various cyclic carbonates from CO2 and epoxides. sci-hub.sersc.orgbohrium.com
Enzymatic catalysis presents a green and highly selective alternative for the synthesis of hydroxypropyl carbonates. Lipases, in particular, have been successfully used to catalyze the transesterification between 1,3-propanediol and a carbonate source like dimethyl carbonate. nih.govnih.govresearchgate.net This method leads to the formation of 3-hydroxypropyl methyl carbonate as an intermediate, which can then be further processed. nih.govnih.govresearchgate.net Studies have shown that immobilized lipases, such as Novozym 435, are effective for this reaction. nih.gov While this specific example produces the methyl carbonate, the principle could be extended to the use of diethyl carbonate or a two-step process to obtain this compound. Enzymatic methods are advantageous due to their mild reaction conditions and high specificity, though challenges such as enzyme inhibition by co-products like methanol need to be addressed. acs.org
Side Product Formation and Selectivity in this compound Synthesis
The synthesis of this compound, particularly through transesterification reactions, is often accompanied by the formation of various co-products. The distribution of these products is highly dependent on the reaction conditions, catalyst, and starting materials. Understanding the nature of these side products and the factors influencing reaction selectivity is crucial for developing efficient and economically viable synthetic routes.
Analysis of Co-Products in Dialkyl Carbonate Production
The production of unsymmetrical dialkyl carbonates, such as this compound, typically involves the reaction between a cyclic carbonate or a diol with an alcohol or a symmetrical dialkyl carbonate. These reactions are equilibrium-driven and can lead to a mixture of products.
A key reaction for producing this compound is the alcoholysis of 1,3-dioxan-2-one (trimethylene carbonate) with ethanol. In this process, the primary co-product formed is Diethyl carbonate . google.comepo.org The reaction proceeds via the ring-opening of the cyclic carbonate by ethanol, which can then either form the desired hydroxyalkyl carbonate or react further to produce the symmetrical dialkyl carbonate.
In one documented example, the reaction of 1,3-dioxan-2-one with ethanol at 150°C resulted in a mixture containing unreacted starting material, ethanol, Diethyl carbonate, and this compound. google.comepo.org The conversion of 1,3-dioxan-2-one was 53.6%, with the selectivity for Diethyl carbonate being significantly higher than for the target compound. google.comepo.org
Table 1: Product Distribution in the Synthesis from 1,3-Dioxan-2-one and Ethanol This table presents the selectivity of major products from the reaction of 1,3-dioxan-2-one with ethanol, based on the reacted cyclic carbonate.
| Product | Selectivity (%) |
| Diethyl carbonate | 79.9% |
| This compound | 19.1% |
| Total | 99.0% |
| Data sourced from patent US5489702A. google.com |
Strategies for Enhancing Selectivity towards this compound
Improving the selectivity for this compound requires careful control over reaction parameters and the strategic selection of catalysts to favor the formation of the unsymmetrical hydroxyalkyl carbonate over other potential products.
Catalyst Selection: The choice of catalyst is paramount in directing the reaction pathway.
Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym® 435), have demonstrated high chemospecificity in the transesterification of diols. researchgate.net These enzymes can selectively catalyze the reaction at the primary hydroxyl group of a diol, significantly favoring the formation of the monocarbonate intermediate (e.g., 3-hydroxypropyl methyl carbonate) over the dicarbonate (B1257347). nih.govresearchgate.net This approach minimizes the formation of the fully substituted by-product. The yield of cyclic carbonate was found to be 99.3% with 3-methyl-1,3-butanediol, 85.5% with 1,3-butanediol, and 43.2% with 1,3-propanediol, highlighting the influence of the diol's structure on selectivity. researchgate.net
Homogeneous Catalysts: Phosphonium (B103445) salts, such as methyltrioctylphosphonium methylcarbonate, have been shown to be effective catalysts for the transesterification of dialkyl carbonates with diols. rsc.orgresearchgate.net The selectivity towards either cyclic carbonates or linear dicarbonates was found to be highly dependent on the structure of the diol, suggesting that catalyst-substrate interactions can be tuned to favor specific products. rsc.orgresearchgate.net
Heterogeneous Catalysts: Solid catalysts, including various metal oxides and carbonates, are widely used. For instance, in the synthesis of propylene carbonate from urea (B33335) and propylene glycol, zinc-based oxides are common due to their favorable acid-base properties which promote high activity and selectivity. mdpi.com Similarly, calcined Ca-Al hydrotalcites have shown good catalytic performance in transesterification reactions for producing carbonates, with selectivity being influenced by the catalyst's surface properties. acs.org
Reaction Conditions Optimization:
Reactant Molar Ratio: Adjusting the molar ratio of the reactants is a direct strategy to influence product distribution. Using a significant excess of the diol (e.g., 1,3-propanediol) relative to the carbonate source can favor the formation of the mono-substituted product, this compound, by increasing the statistical probability of a carbonate molecule reacting with only one hydroxyl group. In a related synthesis, a 9:1 molar ratio of 1,3-propanediol to dimethyl carbonate was found to provide better selectivity for the monocarbonate intermediate. nih.gov
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product over the thermodynamic product. In enzymatic reactions, temperature is a critical parameter for maintaining catalyst activity and selectivity. researchgate.net
Co-solvent Addition: In some systems, the addition of a co-solvent can help to shift reaction equilibria. For example, in the synthesis of isosorbide (B1672297) from D-sorbitol using dimethyl carbonate, adding methanol as a co-solvent was shown to prevent further undesired reactions of the product. frontiersin.org A similar strategy could potentially limit the conversion of this compound into Diethyl carbonate.
In-situ Product Removal: A process that diminishes, reduces, or eliminates the hydroxy alkyl carbonate intermediate from the crude product stream prior to separation and purification can lead to improved yields and product purity. google.com
Table 2: Summary of Strategies to Enhance Selectivity This table outlines various methodologies and their mechanisms for improving the selective synthesis of this compound.
| Strategy | Method | Mechanism of Selectivity Enhancement |
| Catalysis | Use of lipases (e.g., Novozym® 435) | High chemospecificity of the enzyme favors reaction at one hydroxyl group, minimizing dicarbonate formation. nih.govresearchgate.net |
| Use of specific phosphonium salts | Cooperative catalysis can be tuned by diol structure to favor specific linear or cyclic products. rsc.orgresearchgate.net | |
| Use of tailored solid catalysts (e.g., mixed oxides) | Optimizing acid-base sites on the catalyst surface can direct the reaction towards the desired product. mdpi.com | |
| Process Control | Adjusting reactant molar ratio | An excess of the diol (1,3-propanediol) increases the likelihood of forming the monocarbonate. nih.gov |
| Addition of a co-solvent (e.g., methanol) | Can shift reaction equilibria to prevent further conversion of the desired product into symmetrical carbonates. frontiersin.org |
Mechanistic Elucidation of Reactions Involving Ethyl 3 Hydroxypropyl Carbonate and Analogs
Fundamental Reaction Kinetics and Thermodynamic Studies
The kinetics of reactions involving hydroxyalkyl carbonates are fundamental to understanding their formation and transformation. For instance, the transesterification of dimethyl carbonate with ethanol (B145695) to produce diethyl carbonate proceeds through an intermediate, methyl ethyl carbonate. researchgate.net Kinetic models reveal that these are reversible reactions. researchgate.net The activation energies for the forward and reverse reactions of the first transesterification are 45.633 kJ·mol⁻¹ and 47.228 kJ·mol⁻¹, respectively. For the second transesterification, the activation energies are 55.058 kJ·mol⁻¹ for the forward reaction and 54.249 kJ·mol⁻¹ for the reverse reaction. researchgate.net
Thermodynamic studies provide insights into the feasibility and spontaneity of these reactions. For example, the reaction of β-hydroxyethylation of n-alkyl mercaptan with ethylene (B1197577) carbonate is a green route to synthesize 2-hydroxyethyl n-alkyl sulfide (B99878). rsc.org Theoretical calculations have been employed to reveal the mechanism of this reaction when catalyzed by alkali carbonates. rsc.org Furthermore, the study of activity coefficients at infinite dilution for organic solutes in ionic liquids like 1-propyl-2,3-dimethylimidazolium thiocyanate (B1210189) helps in understanding the intermolecular interactions, which are crucial for reaction thermodynamics. researchgate.net Such studies provide data on partial molar excess enthalpies, Gibbs free energies, and entropies at infinite dilution. researchgate.net
The synthesis of ethyl methyl carbonate through the transesterification of dimethyl carbonate and diethyl carbonate has been studied, with a yield of around 51.50% achieved under optimized conditions. researchgate.netacs.org The reaction kinetics of the polycondensation of bis(3-hydroxypropyl) terephthalate (B1205515) (BHPT) and bis(4-hydroxybutyl) terephthalate (BHBT) have been investigated, showing second-order kinetics. researchgate.net The rate constants for polycondensation and cross-reactions were determined, indicating the relative reactivity of the monomers. researchgate.net
Catalytic Mechanisms in Hydroxyalkyl Carbonate Synthesis and Transformation
Catalysis plays a pivotal role in the synthesis and transformation of hydroxyalkyl carbonates, with various catalytic systems being employed to enhance reaction rates and selectivity.
Homogeneous and Heterogeneous Catalysis
Homogeneous catalysts, such as tetraalkylphosphonium halides and tosylates, have been shown to be effective organocatalysts for the N-alkylation of primary aromatic amines with alkylene carbonates. nih.gov A proposed mechanism involves the Lewis acidity of the tetraalkylphosphonium cations and the nucleophilicity of the halide anions. nih.gov In the synthesis of diethyl carbonate from propylene (B89431) carbonate and ethanol, potassium carbonate (K₂CO₃) acts as a homogeneous catalyst. The mechanism involves the formation of CH₃CH₂OK and KHCO₃, followed by nucleophilic attack of the ethoxide ion on the carbonyl carbon of the propylene carbonate. researchgate.net
Heterogeneous catalysts offer advantages in terms of separation and reusability. Calcined Ca–Al hydrotalcite has been used for the synthesis of ethyl methyl carbonate, with the catalyst's performance being dependent on its specific surface area and surface alkali density. acs.org Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts for the synthesis of ethyl methyl carbonate via transesterification. researchgate.net The reaction is believed to occur heterogeneously, and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net Polymer-supported ionic liquids (PSILs) have been developed as efficient and recyclable heterogeneous catalysts for the continuous-flow synthesis of cyclic carbonates from epoxides and CO₂. rsc.org
Organocatalytic and Biocatalytic Pathways
Organocatalysis provides a metal-free alternative for the synthesis of hydroxyalkyl carbonates. Phosphonium-based ionic liquids are active organocatalysts for the reaction of primary aromatic amines with alkylene carbonates. nih.gov Bifunctional organocatalysts, such as those derived from squaramide, have been used for the synthesis of cyclic carbonates. mdpi.com The synergistic effect of a phosphonium (B103445) salt moiety and hydrogen bonding from a terminal alcohol enhances catalytic activity. mdpi.com Imidazole-based organocatalysts, both neutral and ionic, have been developed for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net The presence of hydroxyl groups on the catalyst can significantly increase its activity through hydrogen bonding with the epoxide. nih.gov
Biocatalytic pathways, utilizing enzymes, offer an environmentally friendly route for these transformations. For instance, lipases can catalyze the formation of the intermediate 3-hydroxypropyl methyl carbonate from 1,3-propanediol (B51772) and dimethyl carbonate, which is then cyclized to produce trimethylene carbonate. researchgate.net
Spectroscopic and Computational Approaches to Reaction Mechanism Understanding
Spectroscopic techniques are invaluable for elucidating reaction mechanisms. ¹³C NMR spectroscopy has been used to monitor the kinetics of the reaction between primary aromatic amines and alkylene carbonates, demonstrating the accelerating effect of phosphonium-based ionic liquid catalysts. nih.gov The stability and migration kinetics of acyl groups in galactopyranosides have been studied using NMR spectroscopy. unilag.edu.ng Infrared spectroscopy, such as DRIFT, can provide insights into the chemical changes occurring during a reaction. acs.org For instance, in the carbamation of starch, DRIFT spectra helped to understand the reaction mechanism. acs.org
Computational chemistry offers a powerful tool to complement experimental studies by characterizing reactive intermediates and transition states. le.ac.uk Density functional theory (DFT) calculations have been used to investigate the mechanism of β-hydroxyethyl sulfide synthesis, revealing that an activated sulfur atom acts as a nucleophile to open the ethylene carbonate ring. rsc.org Computational studies have also been employed to understand carboxylate-assisted C-H activation at transition metal centers, which is relevant to various catalytic processes. le.ac.ukscispace.com These studies can help to assess different mechanistic possibilities and provide a more quantitative understanding of reaction mechanisms. le.ac.uk For the reaction of CO₂ with 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS), DFT calculations supported the formation of bicarbonate and carbamate (B1207046) anions. acs.org
Analytical Methodologies for Characterization of Ethyl 3 Hydroxypropyl Carbonate
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating Ethyl (3-hydroxypropyl) carbonate from starting materials, byproducts, and impurities, as well as for its quantification.
Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the volatile components of a reaction mixture in which this compound is synthesized. sigmaaldrich.com The purity of carbonate solvents is critical for many applications, and GC-MS is effective for their separation and analysis. sigmaaldrich.com For analysis, derivatization may be employed to increase the volatility and thermal stability of the analyte. For instance, silylation of hydroxyl groups using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common strategy. koreascience.kr
The choice of the capillary column is critical for achieving good separation. A column with intermediate polarity, such as one with a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) phase, has demonstrated effectiveness in separating various carbonate solvents and their impurities. sigmaaldrich.com The GC method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and symmetrical peak shapes.
Table 1: Illustrative GC Method Parameters for Carbonate Solvent Analysis
| Parameter | Setting |
|---|---|
| Column | SPB®-624, 30 m x 0.25 mm ID, 1.4 µm |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: These are example parameters and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile or thermally labile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. mdpi.com
In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may necessitate the use of a Refractive Index Detector (RID) or derivatization with a UV-absorbing agent. For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.net Method validation is crucial to ensure linearity, precision, and accuracy over a specified concentration range. researchgate.net
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize hydroxyalkyl carbonates. doi.org The chemical shifts (δ), signal multiplicities, and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity of protons in the molecule. ¹³C NMR provides information on the different carbon environments. For carbonate compounds, the carbonyl carbon (C=O) has a characteristic chemical shift in the ¹³C NMR spectrum. doi.orgnih.gov
For this compound, the following spectral features would be expected:
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), two methylene (B1212753) groups of the propyl chain (as multiplets), and a terminal methylene group adjacent to the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR: Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the three distinct carbons of the 3-hydroxypropyl chain. doi.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| CH₃ -CH₂-O- | ~1.2 (triplet) | ~14 |
| CH₃-CH₂ -O- | ~4.1 (quartet) | ~64 |
| -O-C(=O)-O-CH₂ - | ~4.2 (triplet) | ~67 |
| -CH₂-CH₂ -CH₂-OH | ~1.9 (quintet) | ~30 |
| -CH₂-CH₂ -OH | ~3.6 (triplet) | ~59 |
| -C =O | - | ~155 |
| -OH | Variable (broad singlet) | - |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. rsc.org A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the carbonate group, typically appearing around 1740-1750 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) group stretch would be observed in the region of 3200-3600 cm⁻¹. rsc.org C-O stretching vibrations associated with the carbonate and the alcohol would also be present in the fingerprint region (1000-1300 cm⁻¹). rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. koreascience.kr Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.orggoogle.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. google.com
Table 3: Key Spectroscopic Data for this compound
| Technique | Expected Feature | Typical Wavenumber/m/z |
|---|---|---|
| IR Spectroscopy | O-H stretch (broad) | 3600-3200 cm⁻¹ |
| C-H stretch | 3000-2850 cm⁻¹ | |
| C=O stretch (strong) | 1750-1740 cm⁻¹ | |
| C-O stretch | 1300-1000 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) or [M+H]⁺ | m/z 148 or 149 |
Thermal Analysis Techniques in Related Polymeric and Material Contexts
While not typically used for the primary characterization of a small molecule like this compound itself, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial when it is used as a monomer or plasticizer in polymeric materials. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For polymers derived from or containing this compound, TGA can determine thermal stability and decomposition temperatures. The presence of hydroxyl groups can influence the degradation pathways. mdpi.comacs.org
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm) of polymers. The incorporation of monomers like this compound can alter the Tg and Tm of a polymer, providing insight into the material's properties and the interactions between the components. researchgate.netmdpi.com For example, interactions between the carbonate's hydroxyl groups and polymer chains can increase the Tg. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Acetonitrile |
| Methanol |
| Ammonium acetate |
| Phosphate |
Reactivity and Chemical Transformations of Ethyl 3 Hydroxypropyl Carbonate
Transesterification Reactions of Ethyl (3-hydroxypropyl) Carbonate
Transesterification is a key reaction for carbonate compounds, involving the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this can occur via intermolecular or intramolecular pathways and can be catalyzed by acids, bases, or enzymes.
Intermolecular transesterification can occur when this compound reacts with other alcohols or carbonates. For instance, in the presence of an excess of another alcohol (R'-OH), the ethyl group can be exchanged to form a new carbonate and ethanol (B145695). Similarly, reaction with another carbonate, such as dimethyl carbonate (DMC), can lead to an equilibrium mixture of different carbonate species. acs.org This type of reaction is fundamental in the synthesis of various organic carbonates and polycarbonates. researchgate.net Lipase-catalyzed transesterification has also been shown to be an effective method for producing aliphatic polycarbonates from dialkyl carbonates and diols. conicet.gov.ar
A notable transesterification reaction occurs during the synthesis of trimethylene carbonate (TMC) from 1,3-propanediol (B51772) and dialkyl carbonates like DMC. In this process, the desired intermediate, a hydroxypropyl carbonate, can undergo further transesterification with another molecule of DMC to yield an undesired by-product, C,C'-1,3-propanediyl C,C'-dimethyl ester. nih.govspringernature.com A similar side reaction would be expected for this compound if it were reacted with diethyl carbonate.
The table below summarizes potential transesterification reactions involving this compound.
| Reactant | Catalyst | Product(s) | Reaction Type |
| Alcohol (R'-OH) | Acid/Base/Enzyme | 3-Hydroxypropyl R'-carbonate + Ethanol | Intermolecular |
| Diethyl Carbonate (DEC) | Acid/Base/Enzyme | Bis(3-hydroxypropyl) carbonate + Diethyl Carbonate | Intermolecular |
| Itself (Self-transesterification) | Heat/Catalyst | Bis(3-hydroxypropyl) carbonate + Diethyl Carbonate | Intermolecular |
Functional Group Reactivity of the Hydroxyl Moiety
The terminal primary hydroxyl group (-OH) on the propyl chain is a key site for functionalization. It behaves as a nucleophile and can undergo reactions typical of primary alcohols.
One of the most significant reactions of the hydroxyl group is its role as an initiator in ring-opening polymerization (ROP). researchgate.net It can initiate the polymerization of cyclic esters and carbonates, such as trimethylene carbonate (TMC), to produce polymers with a hydroxyl end-group. researchgate.net This initiation step involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the cyclic monomer. researchgate.net
Furthermore, the hydroxyl group can be converted into other functional groups. For example, it can undergo:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form an ester linkage.
Etherification: Reaction with alkyl halides or under dehydration conditions to form an ether.
Urethane formation: Reaction with isocyanates to form a carbamate (B1207046) (urethane) linkage, a reaction central to the production of polyurethanes. The reaction of hydroxyl groups with amines to form urethanes has also been explored. psu.edu
Amination: The hydroxyl group can be critical in promoting reactions at other sites of the molecule, such as direct amidation of the carbonate ester with amino alcohols, where the hydroxyl group is thought to coordinate with the catalyst. acs.org
The table below outlines the reactivity of the hydroxyl moiety.
| Reagent Type | Reaction | Functional Group Formed |
| Cyclic Carbonate (e.g., TMC) | Ring-Opening Polymerization Initiation | Polycarbonate Chain |
| Carboxylic Acid / Acyl Halide | Esterification | Ester |
| Isocyanate (R-NCO) | Urethane Formation | Carbamate (Urethane) |
| Alkyl Halide | Williamson Ether Synthesis | Ether |
Carbonate Linkage Stability and Cleavage Reactions
The linear carbonate linkage in this compound possesses moderate stability. It is susceptible to cleavage under various conditions, including nucleophilic attack, hydrolysis, and thermal stress.
A critical reaction pathway for this molecule is intramolecular cyclization (backbiting). The terminal hydroxyl group can attack the electrophilic carbonyl carbon of the carbonate group, leading to the cleavage of the ethyl ester and the formation of a stable six-membered ring, trimethylene carbonate (TMC), with ethanol as a byproduct. nih.govspringernature.com This cyclization is a key step in several green synthesis routes for TMC, an important monomer for biodegradable polymers. nih.govspringernature.com This intramolecular transesterification is often catalyzed by heat or specific catalysts.
The carbonate linkage is also susceptible to hydrolysis, where water acts as a nucleophile to break the ester bond, yielding 1,3-propanediol, ethanol, and carbon dioxide. This reaction is typically slow under neutral conditions but is accelerated by the presence of acids or bases.
Aminolysis, the reaction with amines, can also cleave the carbonate bond. Primary or secondary amines can attack the carbonyl carbon to form a carbamate and release ethanol. This reaction is fundamental in the synthesis of non-isocyanate polyurethanes. psu.edu
The stability of the carbonate linkage is crucial for its application. For example, in polycarbonate recycling, cleavage of the carbonate bonds in poly(bisphenol A carbonate) with 1,3-propanediol is used to produce bis(3-hydroxypropyl) carbonate, a related and valuable chemical intermediate. oaepublish.comdoi.org
| Reaction Type | Reagent/Condition | Products |
| Intramolecular Cyclization | Heat/Catalyst | Trimethylene carbonate (TMC) + Ethanol |
| Hydrolysis | Water (H₂O), Acid/Base catalyst | 1,3-Propanediol + Ethanol + Carbon Dioxide |
| Aminolysis | Amine (R-NH₂) | 3-Hydroxypropyl carbamate + Ethanol |
Oligomerization and Polymerization Potentials
As a bifunctional monomer, this compound holds significant potential for oligomerization and polymerization. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonate center allows it to undergo step-growth polycondensation.
In a self-polycondensation reaction, the hydroxyl group of one monomer can attack the carbonate group of another, eliminating ethanol. This process, when repeated, leads to the formation of poly(trimethylene carbonate) (PTMC), a biocompatible and biodegradable polymer with numerous biomedical applications. mdpi.comgoogle.com This direct polycondensation route is an alternative to the more common ring-opening polymerization of TMC. High vacuum and temperature are often employed to drive the reaction forward by removing the ethanol byproduct. conicet.gov.ar
This compound can also be used as a comonomer in copolymerizations with other diols or dicarbonates to synthesize random or block copolycarbonates with tailored properties. Its incorporation can modify the flexibility, degradation rate, and hydrophilicity of the resulting polymer.
Furthermore, oligomers of PTMC terminated with hydroxyl groups can be synthesized and subsequently used as macroinitiators for the synthesis of block copolymers. researchgate.net The ability to form oligomers with controlled molecular weight is important for producing materials with specific physical properties, such as viscous liquids or low-melting solids. google.com
The table below summarizes the polymerization potential.
| Polymerization Type | Mechanism | Resulting Polymer/Oligomer |
| Self-Polycondensation | Step-growth polymerization | Poly(trimethylene carbonate) (PTMC) |
| Copolymerization | Step-growth with other monomers (diols, dicarbonates) | Co-polycarbonates |
| Oligomerization | Controlled polycondensation | PTMC Oligomers |
Future Research Trajectories and Interdisciplinary Perspectives
Novel Catalytic Systems for Enhanced Synthesis Efficiency
The efficient synthesis of hydroxyalkyl carbonates is a key area of ongoing research, with a focus on developing highly active, selective, and reusable catalysts. Current synthesis routes, such as the reaction between cyclic carbonates and alcohols, can be improved through innovative catalytic systems.
One promising avenue is the use of bifunctional organocatalysts. For instance, novel polyhydroxylated ammonium (B1175870), imidazolium (B1220033), and pyridinium (B92312) salts have been developed for the carbonation of terminal epoxides. mdpi.com These catalysts, particularly certain pyridinium iodide salts, have demonstrated high efficiency at low catalyst loadings, ambient carbon dioxide pressure, and moderate temperatures. mdpi.com The presence of hydroxyl groups on the catalyst is believed to enhance activity through hydrogen bonding, which facilitates the epoxide ring-opening process. mdpi.comnih.gov
Ionic liquids (ILs) represent another class of effective catalysts. aaqr.org Polystyrene-supported ionic liquids have been used for the cycloaddition reaction of carbon dioxide and epoxides. aaqr.org The catalytic activity of ILs is influenced by both the cation and the anion, with imidazolium-based salts showing particular promise. researchgate.net The use of polymeric ionic liquids (PILs) with mesoporous silica (B1680970) has also been explored, demonstrating good catalytic activity and recyclability under solvent-free conditions. aaqr.org
Metal-based catalysts, including those based on abundant and non-toxic metals like calcium, are also gaining attention. nih.govacs.org Systems combining CaI₂ with ligands such as 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) have shown remarkable efficiency for cyclic carbonate synthesis under atmospheric pressure. nih.govacs.org The ligand plays a crucial role by increasing the solubility of the metal salt and enhancing the nucleophilicity of the anion. nih.govacs.org Similarly, calcined Ca-Al hydrotalcite has proven to be an effective and reusable catalyst for transesterification reactions to produce asymmetric carbonates like ethyl methyl carbonate. acs.org
Future research will likely focus on designing catalysts with optimized activity and stability, potentially through computational modeling and high-throughput screening. The goal is to achieve high conversion rates and selectivity under milder reaction conditions, minimizing energy consumption and by-product formation.
Table 1: Examples of Novel Catalytic Systems for Carbonate Synthesis
| Catalyst Type | Example | Target Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Organocatalyst | Polyhydroxylated Pyridinium Iodide | CO₂ + Epoxides → Cyclic Carbonates | High efficiency (>95% yield) at moderate temperature (75 °C) and low catalyst loading (5 mol%). | mdpi.com |
| Ionic Liquid | Polystyrene-supported Ionic Liquid | CO₂ + Epichlorohydrin → Cyclic Carbonate | High conversion (93.9%) and selectivity (97.4%) under mild conditions. | aaqr.org |
| Metal-based | CaI₂/BTP | CO₂ + Terminal Epoxides → Cyclic Carbonates | Highly efficient under atmospheric pressure; catalyst is cheap and non-toxic. | nih.govacs.org |
Note: BTP = 1,3-bis[tris(hydroxymethyl)-methylamino]-propane; DMC = Dimethyl carbonate; DEC = Diethyl carbonate.
Process Intensification and Continuous Flow Manufacturing for Hydroxyalkyl Carbonates
The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical industry, driven by the need for more efficient, safer, and scalable production methods. frontiersin.orgunito.it This approach is particularly well-suited for the synthesis of hydroxyalkyl carbonates and other fine chemicals.
Continuous flow systems offer several intrinsic advantages, including superior heat and mass transfer due to high surface-to-volume ratios in microreactors. beilstein-journals.org This precise control over reaction parameters leads to improved reaction kinetics, higher yields, enhanced safety, and better reproducibility compared to batch reactors. frontiersin.orgunito.it For the synthesis of cyclic carbonates, moving from batch to segmented flow processes has been shown to significantly reduce reaction times and improve productivity. mdpi.com
Process intensification can be further achieved by integrating enabling technologies with continuous flow reactors. These technologies include:
Microwave (MW) heating: Can dramatically accelerate reaction rates. unito.it
Ultrasound (US): Promotes reactions through acoustic cavitation, which generates high-energy microenvironments. frontiersin.orgunito.it
The development of polymer-supported catalysts, such as imidazolium-based ionic liquids, is particularly advantageous for continuous flow systems. researchgate.net These heterogeneous catalysts can be packed into columns, allowing for straightforward separation of the product from the catalyst and enabling long-term, continuous operation without the need for complex purification steps. beilstein-journals.orgresearchgate.net
Future research in this area will focus on designing integrated, multi-step continuous flow systems ("telescoped" reactions) for the production of ethyl (3-hydroxypropyl) carbonate. This would involve, for example, the continuous synthesis of a cyclic carbonate intermediate followed immediately by its reaction with ethanol (B145695) in a subsequent flow reactor, all within a single, streamlined process. The implementation of real-time monitoring and artificial intelligence will further optimize these processes, paving the way for the "smart" manufacturing of hydroxyalkyl carbonates. unito.it
Exploration of New Material Applications Beyond Current Paradigms
While organic carbonates are well-established as green solvents and components in electrolytes for lithium-ion batteries, significant potential exists for this compound and its derivatives in advanced materials. rsc.org The bifunctional nature of the molecule, containing both a carbonate and a hydroxyl group, makes it a versatile building block for new polymers and functional materials.
One promising area is in the development of novel polymers for biomedical applications. For instance, polymers with hydroxypropyl side chains, such as poly(3-hydroxypropyl ethyleneimine), have been synthesized and investigated for drug delivery systems. researchgate.netmdpi.com These polymers can be blended with other biopolymers like chitosan (B1678972) to create elastic films with tunable mechanical properties and controlled drug release profiles. researchgate.netmdpi.com The hydroxyl group in this compound could be used for similar polymer modifications or as an initiator for ring-opening polymerization to create novel biodegradable polyesters and polycarbonates.
Another potential application lies in the modification of natural polymers. Cellulose (B213188) ethers, widely used in various industries, have been modified with organic carbonates like propylene (B89431) carbonate to enhance their thermal and rheological properties. nih.gov The grafting of the carbonate onto the cellulose backbone can improve its performance in high-temperature applications, such as in the petroleum industry. nih.gov this compound could serve as a reactive modifier for cellulose, starch, or other biopolymers to create new materials with tailored properties.
Furthermore, the structure of this compound makes it a potential precursor for synthesizing other functional molecules. For example, related structures like ethyl (3-hydroxypropyl)carbamate carbanilate suggest that it could be a valuable intermediate in the synthesis of carbamates, which have applications in pharmaceuticals and agrochemicals. uni.lu
Future research should systematically explore these possibilities, focusing on:
Polymerization of or with this compound to create new classes of biodegradable polymers.
Grafting onto biopolymers to create high-performance, sustainable composites.
Use as a platform molecule for the synthesis of fine chemicals and specialty materials.
Comprehensive Environmental and Economic Sustainability Assessments
For this compound to be adopted as a truly sustainable chemical, its environmental and economic viability must be rigorously evaluated. This requires a holistic approach that considers the entire product lifecycle, from raw material sourcing to end-of-life.
Environmental Assessment: A comprehensive life cycle assessment (LCA) is necessary to quantify the environmental impact. Key considerations include:
Feedstock Origin: The synthesis of organic carbonates can start from various feedstocks. For example, the production of dimethyl carbonate (DMC) can be based on CO₂ captured from industrial sources and green hydrogen, which can significantly lower the carbon footprint compared to fossil-fuel-based routes. rsc.org The environmental profile of this compound will heavily depend on whether its precursors are derived from renewable biomass or conventional petrochemicals.
Biodegradability and Toxicity: Organic carbonates are generally considered to have low toxicity and be biodegradable. rsc.org However, specific data for this compound would be needed to confirm its environmental fate and rule out persistence as an organic pollutant. nih.gov Assessments must also consider potential chemical contaminants and their impact on human health and ecosystems. rsc.org
Economic Assessment: A thorough techno-economic analysis (TEA) is required to determine the commercial feasibility of producing this compound on an industrial scale. This analysis should evaluate:
Production Costs: This includes the cost of raw materials, energy, catalysts, and capital expenditure for the manufacturing plant. rsc.org The cost-competitiveness will be benchmarked against existing chemicals it may replace.
Market Price: The minimum selling price must be competitive. For comparison, the estimated minimum selling price for DMC produced via a green route could be below the current market price, especially with anticipated decreases in the cost of green hydrogen. rsc.org
Process Scalability: The economic viability is closely linked to the ability to scale up production efficiently. Continuous flow processes often offer advantages in scalability over batch processes. frontiersin.org
Future work must integrate LCA and TEA to provide a complete picture of the sustainability of this compound. This will guide research and development efforts toward the most environmentally benign and economically viable production pathways and applications, ensuring that this promising chemical contributes positively to a circular and sustainable economy. rsc.orgresearchgate.net
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) |
| Calcium Iodide (CaI₂) |
| Carbon Dioxide (CO₂) |
| Chitosan |
| Diethyl Carbonate (DEC) |
| Dimethyl Carbonate (DMC) |
| Epichlorohydrin |
| Ethanol |
| This compound |
| Ethyl (3-hydroxypropyl)carbamate carbanilate |
| Ethyl Methyl Carbonate |
| Poly(3-hydroxypropyl) ethyleneimine |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (3-hydroxypropyl) carbonate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : this compound can be synthesized via esterification of 3-hydroxypropionic acid (3-HP) with ethyl carbonate under acid catalysis. Optimization involves controlling reaction temperature (80–100°C) and stoichiometric ratios to minimize side products like acrylonitrile derivatives. Reactive distillation with ethanol improves separation efficiency, as demonstrated in integrated catalytic processes . Purity can be enhanced using anhydrous sodium sulfate for drying and silica gel chromatography for purification .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and hydroxyl groups. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (-OH). High-resolution mass spectrometry (HRMS) validates molecular weight. For example, ¹H NMR shifts at δ 1.2–1.4 ppm (ethyl CH₃) and δ 4.1–4.3 ppm (ester CH₂) are diagnostic .
Advanced Research Questions
Q. How does the choice of catalyst influence the yield and selectivity of this compound derivatives in dehydration reactions?
- Methodological Answer : Solid acid catalysts like TiO₂ enable selective dehydration of ethyl 3-HP to ethyl acrylate, achieving ~98% conversion under anaerobic conditions. However, catalyst deactivation due to carbon deposition necessitates continuous regeneration (e.g., in riser reactors). Comparative studies with Brønsted acids (e.g., H₂SO₄) show lower selectivity due to competing ester hydrolysis .
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) can resolve splitting by freezing conformational changes. Deuterated solvents (e.g., DMSO-d₆) reduce signal overlap. Computational modeling (DFT) predicts stable conformers and correlates with experimental shifts .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for nucleophilic attack at the carbonyl carbon. Molecular dynamics simulations model solvent effects on reaction pathways. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., electron-withdrawing groups) with oxidation rates using datasets from analogs like ethyl 3-hydroxybutanoate .
Q. How do biotechnological and chemical synthesis methods compare in producing this compound?
- Methodological Answer : Biotechnological routes using engineered microbial strains (e.g., E. coli) to produce 3-HP from glucose offer lower energy consumption and higher sustainability but face challenges in product inhibition. Chemical synthesis via esterification is faster but requires toxic solvents. Hybrid approaches, such as enzymatic catalysis with immobilized lipases, balance efficiency and environmental impact .
Q. What strategies mitigate catalyst deactivation during continuous synthesis of this compound derivatives?
- Methodological Answer : Catalyst regeneration via oxidative treatment (e.g., O₂ pulsing at 400°C) removes carbon deposits on TiO₂. Alternatively, fluidized bed reactors enhance heat/mass transfer, reducing coke formation. Bimetallic catalysts (e.g., TiO₂-SiO₂) improve stability by dispersing active sites .
Q. How can lifecycle analysis (LCA) assess the environmental impact of this compound synthesis pathways?
- Methodological Answer : LCA frameworks (e.g., ISO 14040) integrate Scope 3 emissions, including solvent recovery and waste disposal. Proxy data from polyethylene processes model energy use, while grid emission factors adjust for regional electricity mixes. Environmental Product Declarations (EPDs) benchmark against industry standards, though comparability requires harmonized system boundaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
